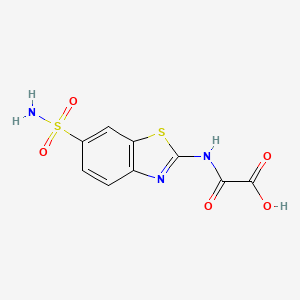
5-Morpholino-1,2,3,4-thiatriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Morpholino-1,2,3,4-thiatriazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-1,2,3,4-thiatriazole typically involves the reaction of morpholine with thiatriazole precursors. One common method includes the cycloaddition of 1,2,3-thiadiazoles with isonitriles in the presence of a base . This reaction yields 4,5-disubstituted thiazoles, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Morpholino-1,2,3,4-thiatriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiatriazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiatriazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiatriazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Morpholino-1,2,3,4-thiatriazole has several scientific research applications:
Chemistry: It is used as a sulfur-transfer reagent in various organic synthesis reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 5-Morpholino-1,2,3,4-thiatriazole involves the thermal decomposition of the compound, leading to the extrusion of an active form of sulfur. This sulfur can then interact with various molecular targets, such as thioketones, to form thiocarbonyl S-sulfides . These intermediates can undergo further reactions, such as cycloadditions, to produce a variety of sulfur-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1,2,3,4-thiatriazole
- 5-Chloro-1,2,3,4-thiatriazole
- 5-Methyl-1,2,3,4-thiatriazole
Uniqueness
Compared to similar compounds, 5-Morpholino-1,2,3,4-thiatriazole is unique due to its morpholine substituent, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and stability, such as in the synthesis of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
3739-70-6 |
|---|---|
Molekularformel |
C5H8N4OS |
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
4-(thiatriazol-5-yl)morpholine |
InChI |
InChI=1S/C5H8N4OS/c1-3-10-4-2-9(1)5-6-7-8-11-5/h1-4H2 |
InChI-Schlüssel |
GRRGMQBIAJCOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NN=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)



![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)




![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)


